

AC260584 Technical Support Center

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Compound of Interest

Compound Name: AC260584

Cat. No.: B1664316

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound **AC260584**.

Frequently Asked Questions (FAQs)

Q1: What is **AC260584** and what is its primary mechanism of action?

AC260584 is a potent and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (mAChR).^{[1][2]} Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, **AC260584** binds to a distinct, allosteric site on the M1 receptor to activate it.^[3] This mechanism allows for high selectivity for the M1 receptor subtype over other muscarinic receptor subtypes (M2, M3, M4, and M5).^[1]

Q2: What are the known downstream signaling effects of **AC260584**?

Activation of the M1 receptor by **AC260584** initiates several downstream signaling cascades. The primary pathway involves the coupling to Gq/11 G-proteins, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway, specifically leading to the phosphorylation of ERK1/2.^{[1][4]} In vivo, **AC260584** has been shown to increase the release of acetylcholine and dopamine in the medial prefrontal cortex and hippocampus.^[5]

Q3: What are the potential therapeutic applications of **AC260584**?

AC260584 has demonstrated pro-cognitive and antipsychotic-like effects in animal models.[\[1\]](#) [\[2\]](#) These properties suggest its potential as a therapeutic agent for cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[\[1\]](#)

Q4: What is the oral bioavailability of **AC260584**?

AC260584 has been found to be orally bioavailable in rodents, which is a significant advantage for in vivo studies and potential therapeutic development.[\[1\]](#)

Quantitative Data Summary

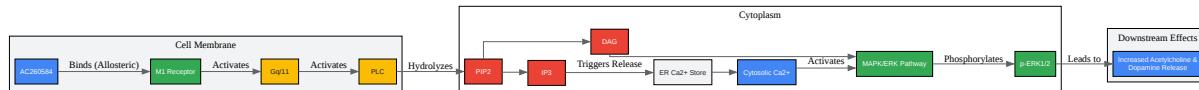
The following table summarizes the reported in vitro efficacy of **AC260584** in various cell-based assays.

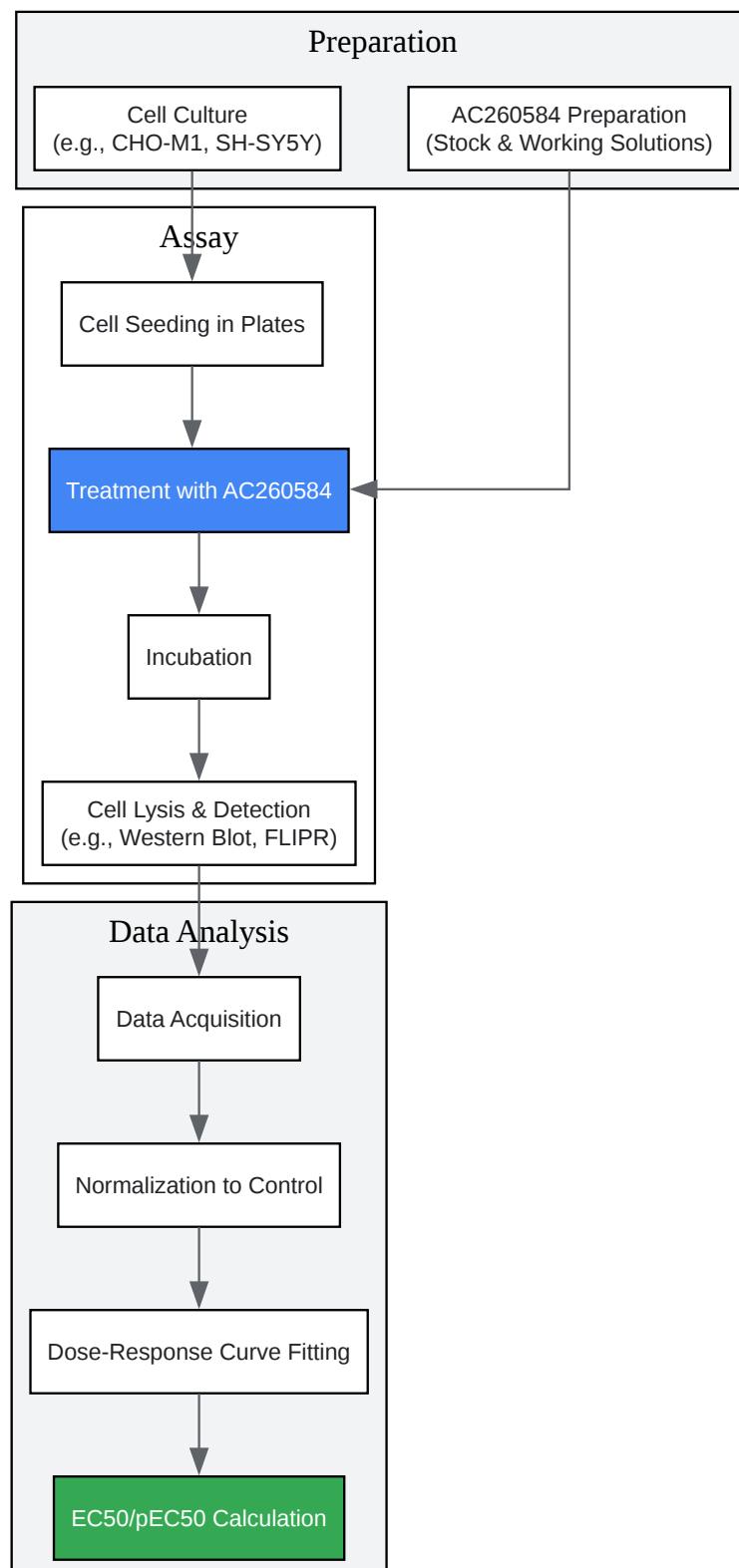
Assay Type	Cell Line	Parameter	Value	Reference
Cell Proliferation	Not Specified	pEC50	7.6 - 7.7	[1]
Phosphatidylinositol Hydrolysis	Not Specified	pEC50	7.6 - 7.7	[1]
Calcium Mobilization	Not Specified	pEC50	7.6 - 7.7	[1]
Efficacy vs. Carbachol	Not Specified	% of max	90-98%	[1]

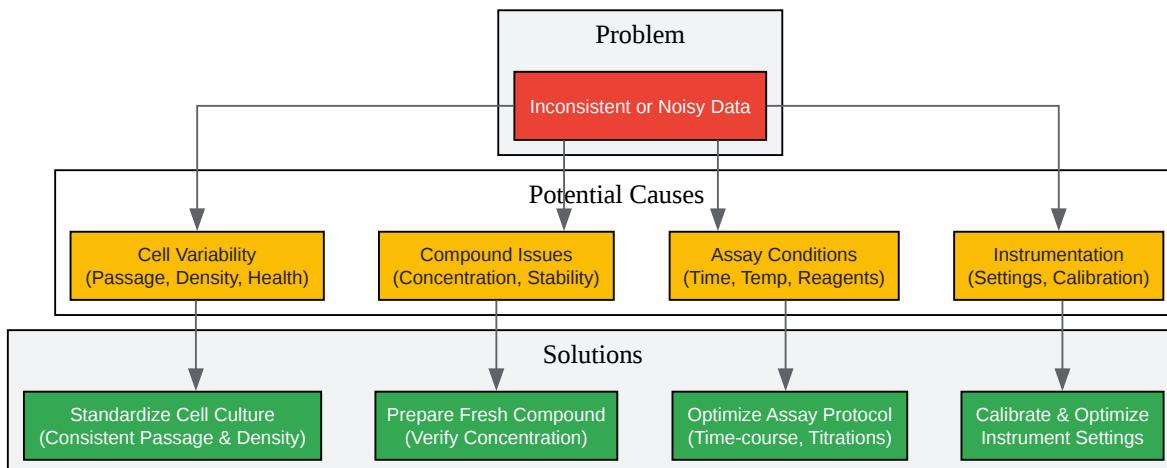
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.[\[6\]](#)

Signaling Pathway and Experimental Workflow Visualizations

To aid in the understanding of **AC260584**'s mechanism and experimental procedures, the following diagrams are provided.

[Click to download full resolution via product page](#)**AC260584 Signaling Pathway**





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References

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2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. Fitting the pEC50 - FAQ 1419 - GraphPad [graphpad.com]
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